molecular formula C11H11NO5 B2489846 Ethyl 2-(1,3-benzodioxol-5-ylamino)-2-oxoacetate CAS No. 708225-07-4

Ethyl 2-(1,3-benzodioxol-5-ylamino)-2-oxoacetate

Cat. No. B2489846
CAS RN: 708225-07-4
M. Wt: 237.211
InChI Key: DUSMJVDYLPHSKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(1,3-benzodioxol-5-ylamino)-2-oxoacetate, commonly known as EDBOA, is a synthetic compound used in scientific research. It is a member of the benzodioxole family and is known for its potential therapeutic effects.

Mechanism of Action

The mechanism of action of EDBOA is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in inflammation and cancer growth. It has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
EDBOA has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in cells. It has also been shown to inhibit the growth of cancer cells and induce cell death in certain types of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using EDBOA in lab experiments is its relatively simple synthesis method. It is also relatively stable and can be stored for long periods of time. However, one limitation of using EDBOA is its potential toxicity at high concentrations. Careful dosing and handling are necessary to ensure the safety of researchers.

Future Directions

There are several future directions for the research of EDBOA. One direction is to further investigate its potential therapeutic effects in neurodegenerative diseases. Another direction is to study its potential use in combination with other drugs for cancer treatment. Additionally, further research is needed to understand the mechanism of action of EDBOA and its potential side effects.
In conclusion, EDBOA is a synthetic compound with potential therapeutic effects. Its synthesis method is relatively simple, and it has been used in various scientific research studies. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of EDBOA involves the reaction of 1,3-benzodioxole-5-carboxylic acid with ethyl chloroformate and ammonia. The resulting compound is then purified using column chromatography to obtain pure EDBOA. This synthesis method is relatively straightforward and has been used by many researchers.

Scientific Research Applications

EDBOA has been used in various scientific research studies due to its potential therapeutic effects. It has been shown to have anti-inflammatory and anti-cancer properties. EDBOA has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

ethyl 2-(1,3-benzodioxol-5-ylamino)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO5/c1-2-15-11(14)10(13)12-7-3-4-8-9(5-7)17-6-16-8/h3-5H,2,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUSMJVDYLPHSKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(1,3-benzodioxol-5-ylamino)-2-oxoacetate

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